![molecular formula C16H21N3O2S B2895563 1,3-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide CAS No. 2097912-52-0](/img/structure/B2895563.png)
1,3-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are known for their wide range of biological activities and are used in the development of various drugs .
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. It also has a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The oxan-4-yl group is a tetrahydrofuran (THF) derivative, which is a five-membered ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including substitutions and additions, due to the presence of nitrogen atoms in the ring . Thiophenes can undergo electrophilic aromatic substitution reactions .Applications De Recherche Scientifique
Synthesis and Structure Analysis
- The synthesis of related pyrazole carboxamide compounds, such as 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, has been achieved through specific chemical reactions. The structure of these compounds is often elucidated using X-ray diffraction studies, revealing their stabilization through hydrogen bond interactions (Prabhuswamy et al., 2016).
Heterocyclic Synthesis
- Pyrazole derivatives play a key role in the synthesis of various heterocyclic compounds. For instance, they are used as intermediates in the synthesis of different pyrazole, pyridine, and pyrimidine derivatives, showcasing their versatility in chemical synthesis (Fadda et al., 2012).
Antimicrobial and Antibacterial Properties
- Some derivatives of pyrazole carboxamides have been found to exhibit antimicrobial and antibacterial activities. For example, compounds with structural similarities have shown promising activity against bacteria like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Novel Synthesis Methods
- Innovative methods have been developed for synthesizing thienopyrazole derivatives, showcasing the ongoing research in creating new compounds with potential pharmacological applications (Ahmed et al., 2018).
Corrosion Inhibition
- Bipyrazole compounds, which share a structural similarity, have been studied for their effectiveness in inhibiting the corrosion of metals like iron in acidic media, demonstrating their potential industrial applications (Chetouani et al., 2005).
Crystallographic Studies
- Extensive crystallographic and spectroscopic analyses of pyrazole derivatives provide insights into their molecular conformations and intermolecular interactions, important for understanding their chemical behavior (Saeed et al., 2020).
Mécanisme D'action
The mechanism of action would depend on the specific biological activity of the compound. Many pyrazole derivatives are known to have biological activities such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Orientations Futures
Propriétés
IUPAC Name |
2,5-dimethyl-N-[oxan-4-yl(thiophen-2-yl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-11-10-13(19(2)18-11)16(20)17-15(14-4-3-9-22-14)12-5-7-21-8-6-12/h3-4,9-10,12,15H,5-8H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYAZOAUUAUQMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC(C2CCOCC2)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]methyl}benzoate](/img/structure/B2895481.png)
![Methyl 2,4-dioxo-4-[4-(propan-2-yloxy)phenyl]butanoate](/img/structure/B2895482.png)
![2-Chloro-N-(7-oxo-6-azaspiro[3.4]octan-2-yl)acetamide](/img/structure/B2895483.png)
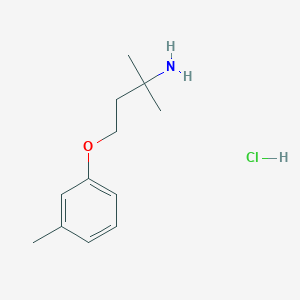

![4-Iodo-1H-benzo[d][1,2,3]triazole](/img/structure/B2895489.png)
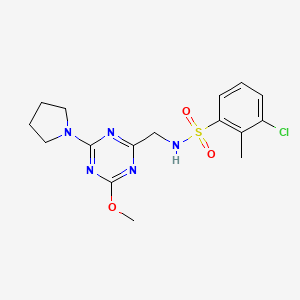

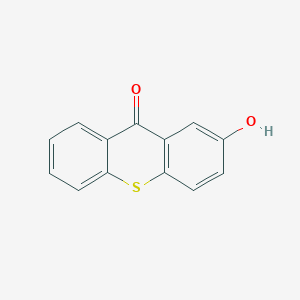
![4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2895496.png)
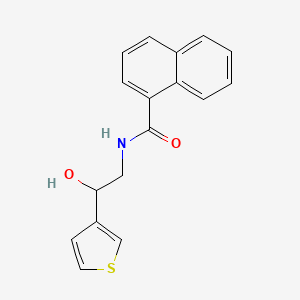
![Methyl 3-[{2-[(4-methylbenzyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2895499.png)
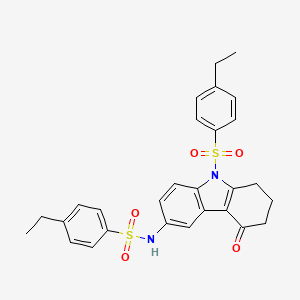
![N-[1-(6-ethoxypyridine-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2895501.png)